7-Chloroindolin-2-one chemical properties and structure
7-Chloroindolin-2-one chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental data for 7-Chloroindolin-2-one. This compound is a halogenated heterocyclic molecule belonging to the oxindole family, a core structure found in numerous biologically active compounds.
Chemical Properties
The fundamental chemical and physical properties of 7-Chloroindolin-2-one are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 25369-33-9 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO | [2][3] |
| Molecular Weight | 167.59 g/mol | [2] |
| Melting Point | 221-225 °C | [1][2] |
| Boiling Point (Predicted) | 341.0 ± 42.0 °C | [1][2] |
| Density (Predicted) | 1.362 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.08 ± 0.20 | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1][3] |
| Physical Form | Solid | [1] |
Chemical Structure
7-Chloroindolin-2-one features a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, which is characteristic of the indolin-2-one (or oxindole) core. A chlorine atom is substituted at the 7th position of the aromatic ring. The structure is formally known as 7-Chloro-1,3-dihydro-2H-indol-2-one.[2]
Caption: 2D representation of the 7-Chloroindolin-2-one molecule.
Spectral Data
Experimental Protocols
General Synthesis of Indolin-2-one Derivatives
The synthesis of substituted indolin-2-one derivatives often involves the reaction of an appropriate isatin (or a related precursor) with a nucleophile, or cyclization reactions. A general procedure for the synthesis of hydrazonoindolin-2-one derivatives, which can be adapted, involves the condensation of a substituted isatin with a hydrazine derivative.[7]
Example Protocol: Synthesis of 3-hydrazono-indolin-2-one derivatives
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Reaction Setup: A mixture of a substituted isatin (e.g., 5-chloroisatin as a related starting material) (1.0 equivalent) and a substituted hydrazine (1.0 equivalent) is prepared in a suitable solvent such as ethanol or methanol.[6][7]
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Catalyst Addition: A catalytic amount of an acid (e.g., glacial acetic acid) is added to the mixture.
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Reaction Conditions: The reaction mixture is heated under reflux for a specified period (typically several hours), with progress monitored by thin-layer chromatography (TLC).[6]
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Workup and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The solid is then washed with a suitable solvent (e.g., cold ethanol) and dried. Further purification can be achieved by recrystallization or column chromatography.[6]
Caption: A generalized workflow for the synthesis of indolin-2-one derivatives.
Biological Activity and Signaling Pathways
Derivatives of the indole-2-one and 7-aza-2-oxindole scaffold have been investigated for their anti-inflammatory properties.[6][8] Studies have shown that certain compounds in this class can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6][8]
The proposed mechanism involves the downstream inhibition of inflammatory mediators. In sepsis models, these compounds have demonstrated the ability to suppress the expression of key enzymes and cytokines involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][8] This suggests that the indolin-2-one core is a valuable pharmacophore for the development of novel anti-inflammatory agents.
Caption: Inhibition of pro-inflammatory mediators by indole-2-one derivatives.
References
- 1. 7-chloroindolin-2-one CAS#: 25369-33-9 [m.chemicalbook.com]
- 2. 7-chloroindolin-2-one CAS#: 25369-33-9 [amp.chemicalbook.com]
- 3. 25369-33-9|7-Chloroindolin-2-one|BLD Pharm [bldpharm.com]
- 4. Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
